molecular formula C16H14N2S2 B3182636 Methyl (2-benzylphenyl) cyanocarbonimidodithioate CAS No. 1000577-30-9

Methyl (2-benzylphenyl) cyanocarbonimidodithioate

Cat. No.: B3182636
CAS No.: 1000577-30-9
M. Wt: 298.4 g/mol
InChI Key: HNOHVDCKDWGKAE-UHFFFAOYSA-N
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Description

Methyl (2-benzylphenyl) cyanocarbonimidodithioate is a chemical compound with the molecular formula C16H14N2S2. It is known for its unique structure, which includes a cyanocarbonimidodithioate group attached to a methyl (2-benzylphenyl) moiety. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzylphenyl) cyanocarbonimidodithioate typically involves the reaction of 2-benzylphenyl isothiocyanate with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-benzylphenyl isothiocyanate+methylamineMethyl (2-benzylphenyl) cyanocarbonimidodithioate\text{2-benzylphenyl isothiocyanate} + \text{methylamine} \rightarrow \text{this compound} 2-benzylphenyl isothiocyanate+methylamine→Methyl (2-benzylphenyl) cyanocarbonimidodithioate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl (2-benzylphenyl) cyanocarbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the cyanocarbonimidodithioate group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocarbonimidodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2-benzylphenyl) cyanocarbonimidodithioate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-benzylphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are often related to its chemical structure and reactivity, which allow it to participate in various biochemical processes.

Comparison with Similar Compounds

Methyl (2-benzylphenyl) cyanocarbonimidodithioate can be compared with other similar compounds, such as:

  • Methyl (2-phenylphenyl) cyanocarbonimidodithioate
  • Methyl (2-tolylphenyl) cyanocarbonimidodithioate
  • Methyl (2-naphthylphenyl) cyanocarbonimidodithioate

Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its benzyl group enhances its reactivity and allows for diverse applications in research and industry.

Properties

IUPAC Name

[(2-benzylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c1-19-16(18-12-17)20-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOHVDCKDWGKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC1=CC=CC=C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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